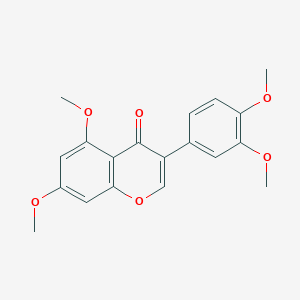

5,7,3',4'-Tetramethoxyisoflavone

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H18O6 |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one |

InChI |

InChI=1S/C19H18O6/c1-21-12-8-16(24-4)18-17(9-12)25-10-13(19(18)20)11-5-6-14(22-2)15(7-11)23-3/h5-10H,1-4H3 |

InChI Key |

QDYAOPVBEKBXBV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)OC)OC)OC |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Advanced Extraction and Purification Techniques for 5,7,3',4'-Tetramethoxyisoflavone

The isolation of this compound from its natural matrix is a multi-step process that involves initial extraction followed by sophisticated purification techniques to yield the compound in a pure form. The methodologies employed are often similar to those used for other isoflavones found in the same plant source.

Solvent Extraction Methods

The initial step in isolating this compound involves the extraction of the compound from the plant material, typically the heartwood. This is achieved by using various organic solvents that can effectively solubilize the isoflavone (B191592).

The choice of solvent is critical and is often determined by the polarity of the target compound and the desire to minimize the co-extraction of undesirable substances. For isoflavones, a range of solvents and solvent systems have been utilized. The process generally begins with the air-drying and grinding of the plant material to increase the surface area for solvent penetration.

Commonly, a non-polar solvent like hexane (B92381) is first used to defat the plant material, removing oils and other non-polar constituents. Following this, a more polar solvent is employed to extract the isoflavones. Research on the extraction of isoflavones from the heartwood of Pterodon species, a potential source of tetramethoxyisoflavones, has often involved the use of solvents such as ethanol (B145695) or methanol (B129727). The extraction is typically carried out at room temperature over an extended period or under reflux to enhance efficiency. The resulting crude extract is then concentrated under reduced pressure to yield a residue that is subjected to further purification.

| Solvent System | Plant Part | Extraction Method |

| Hexane (defatting) followed by Ethanol | Heartwood | Maceration or Soxhlet |

| Methanol | Heartwood | Maceration or Reflux |

Table 1: General Solvent Extraction Methods for Isoflavones from Pterodon Heartwood

Chromatographic Isolation Procedures

Following solvent extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the isolation and purification of this compound.

A common strategy involves the use of column chromatography over silica (B1680970) gel. The crude extract is adsorbed onto the silica gel and then eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. This allows for the separation of compounds based on their differential affinities for the stationary phase (silica gel) and the mobile phase (eluting solvents).

For the separation of isoflavones from Pterodon species, a typical solvent system for column chromatography would start with hexane, followed by mixtures of hexane and ethyl acetate (B1210297) with increasing proportions of ethyl acetate, and finally, pure ethyl acetate or even methanol for the most polar compounds. The fractions collected from the column are monitored by thin-layer chromatography (TLC) to identify those containing the desired isoflavone.

Fractions that show the presence of a compound with the expected chromatographic behavior for this compound are then combined and may be subjected to further purification steps. These can include preparative thin-layer chromatography (prep-TLC) or recrystallization from a suitable solvent to obtain the pure crystalline compound. The final identification and structural elucidation are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase Gradient |

| Column Chromatography | Silica Gel | Hexane -> Hexane/Ethyl Acetate -> Ethyl Acetate -> Methanol |

| Preparative TLC | Silica Gel | Hexane/Ethyl Acetate mixtures |

Table 2: Chromatographic Procedures for the Isolation of Isoflavones

Chemical Synthesis and Derivatization

Strategies for the Synthesis of 5,7,3',4'-Tetramethoxyisoflavone

The synthesis of this compound has been approached from multiple angles, each with its own set of advantages and challenges. These strategies include the oxidative rearrangement of flavanones, routes based on chalcone (B49325) and deoxybenzoin (B349326) intermediates, and modern cross-coupling reactions.

The oxidative rearrangement of a flavanone (B1672756) intermediate presents a biomimetic approach to isoflavone (B191592) synthesis. nih.gov This process typically involves the 1,2-aryl migration of the B-ring from the C-2 to the C-3 position of the flavanone skeleton. One notable method for achieving this transformation is through the use of thallium(III) salts. For instance, flavanones can be oxidized with thallium(III) nitrate (B79036) (TTN) to yield isoflavones. psu.edu While TTN can be a potent oxidizing agent for this purpose, it is highly toxic. wikipedia.orgnih.gov The reaction mechanism involves the formation of an intermediate that facilitates the aryl migration. In the biosynthesis of isoflavones in plants, this rearrangement is catalyzed by cytochrome P450-dependent monooxygenases. nih.gov

A general representation of this oxidative rearrangement is the conversion of a substituted flavanone to the corresponding isoflavone. For the synthesis of this compound, the corresponding 5,7,3',4'-tetramethoxyflavanone would be the required precursor. The reaction with an oxidizing agent like thallium(III) nitrate would induce the rearrangement to form the desired isoflavone. psu.edu

Table 1: Oxidative Rearrangement of Flavanones

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| Substituted Flavanone | Thallium(III) nitrate (TTN) | Substituted Isoflavone | psu.edu |

Chalcones, or 1,3-diaryl-2-propen-1-ones, are key precursors in the synthesis of many flavonoids, including isoflavones. researchgate.net The synthesis of this compound can be achieved starting from a suitably substituted chalcone. One reported synthesis begins with phloroacetophenone. researchgate.netorientjchem.org

The general strategy involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form a chalcone. For the target molecule, this would involve the condensation of 2',4',6'-trihydroxyacetophenone (B23981) (a derivative of phloroglucinol) with 3,4-dimethoxybenzaldehyde. The resulting chalcone would then undergo further reactions, including methylation and oxidative cyclization, to yield the final isoflavone.

In a specific example, 5,7,3',4'-tetramethoxyflavone (a flavone, not an isoflavone) was synthesized from phloroacetophenone, highlighting the utility of this starting material in flavonoid synthesis. researchgate.netorientjchem.org The conversion of a 2'-hydroxychalcone (B22705) to an isoflavone typically involves an oxidative rearrangement process.

The use of deoxybenzoins (2-phenyl-1-phenylethanones) as intermediates provides a more direct route to the isoflavone core. This method involves the Friedel-Crafts acylation of a substituted phenol (B47542) with a substituted phenylacetic acid or its derivative.

For the synthesis of this compound, this would entail the reaction of 1,3,5-trimethoxybenzene (B48636) with 3,4-dimethoxyphenylacetic acid in the presence of a Lewis acid catalyst like boron trifluoride etherate. The resulting deoxybenzoin is then cyclized to form the isoflavone. This cyclization is often achieved by treatment with a formylating agent, such as the Vilsmeier-Haack reagent (dimethylformamide and phosphorus oxychloride) or N,N-dimethylformamide dimethyl acetal, followed by acid-catalyzed ring closure. jocpr.com Microwave-assisted cyclization of deoxybenzoins has also been reported as an efficient method. jocpr.comresearchgate.net

Table 2: Deoxybenzoin Approach to Isoflavone Synthesis

| Reactant 1 | Reactant 2 | Intermediate | Cyclization Reagent | Product | Reference |

|---|

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool in synthetic organic chemistry for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organohalide has been successfully applied to the synthesis of flavonoids, including isoflavones.

This strategy offers the advantage of constructing the isoflavone skeleton in the later stages of the synthesis, allowing for greater flexibility in introducing various substituents. The synthesis of isoflavones via this method typically involves the coupling of a 3-halochromone with an appropriate arylboronic acid. To synthesize this compound, a 3-bromo- (B131339) or 3-iodo-5,7-dimethoxychromone could be coupled with 3,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst and a base.

Synthesis of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound is crucial for structure-activity relationship studies. These modifications can involve altering the substitution pattern on the A and B rings or introducing different functional groups.

For example, derivatives of 3',4',7-trimethoxyflavone have been synthesized with either a hydroxyl or a fluorine atom at the C-5 position. nih.gov Similarly, 3-alkyl-3',4',5,7-tetrahydroxyflavones have been prepared, which upon methylation would yield tetramethoxy derivatives. researchgate.net The synthesis of these analogs often follows the same fundamental synthetic routes as the parent compound, utilizing appropriately substituted starting materials. The synthesis of various 5,7,3',4'-monomethoxytetrahydroxyflavones has also been explored, which can be seen as demethylated analogs of the target compound. mdpi.com

Methodological Advancements in Isoflavone Synthesis

Recent years have seen significant advancements in synthetic methodologies that can be applied to the synthesis of isoflavones, aiming for higher efficiency, milder reaction conditions, and more environmentally friendly processes.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate many organic reactions, including the synthesis of isoflavones. jocpr.comresearchgate.netillinois.edu Microwave-assisted cyclization of deoxybenzoins to form isoflavones has been reported to be a rapid and high-yielding method. jocpr.comresearchgate.net This "green chemistry" approach reduces reaction times and can lead to improved yields compared to conventional heating methods. researchgate.netnih.gov

Electrochemical Synthesis: Electrosynthesis represents another green and efficient alternative for organic reactions. gre.ac.ukyoutube.com While specific applications to this compound are not extensively documented, the principles of electrosynthesis, involving redox reactions at electrodes to generate reactive intermediates, could potentially be applied to key steps in isoflavone synthesis, such as oxidative cyclizations. gre.ac.uk

Heterologous Biosynthesis: Advances in synthetic biology and metabolic engineering have opened up the possibility of producing isoflavonoids in microbial hosts like Saccharomyces cerevisiae and Escherichia coli. nih.govfrontiersin.orgfrontiersin.org This involves the introduction of the necessary biosynthetic genes from plants into these microorganisms. While complex, this approach offers a sustainable and scalable method for the production of isoflavones and their derivatives. nih.gov

Preclinical Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

No preclinical studies detailing the ADME profile of 5,7,3',4'-Tetramethoxyisoflavone were found. Research into how this specific isoflavone (B191592) is absorbed by the body, distributed to various tissues, metabolized into other compounds, and ultimately excreted has not been published.

Identification of this compound Metabolites

There is no available research that identifies the metabolites of this compound in preclinical models.

Specific hydroxylated metabolites resulting from the biotransformation of this compound have not been identified in the scientific literature.

There are no published findings on the formation of conjugated metabolites, such as sulfates or glucuronides, from this compound in preclinical studies.

Bioavailability Assessment in Preclinical Models

No studies assessing the oral or intravenous bioavailability of this compound in any preclinical model have been found. Therefore, the extent and rate at which this compound enters systemic circulation after administration remain unknown.

Analytical Methodologies for Research of 5,7,3 ,4 Tetramethoxyisoflavone

Chromatographic Techniques for Quantification and Identification

Chromatography is fundamental to the analysis of 5,7,3',4'-Tetramethoxyisoflavone, providing the necessary separation from other related compounds and matrix components. The choice of technique is often dictated by the sample complexity, the required sensitivity, and the analytical objective, whether it be quantification or structural identification.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., DAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isoflavones due to its high resolution and sensitivity. nih.gov When coupled with a Diode Array Detector (DAD), HPLC allows for both quantification and preliminary identification based on the compound's retention time and UV-Vis spectrum. researchgate.net

Methods for analyzing methoxylated flavonoids often employ reverse-phase columns, such as C18, which are well-suited for separating moderately polar compounds like this compound. jfda-online.comnih.gov The mobile phase typically consists of a gradient mixture of an aqueous solvent (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol (B129727). researchgate.netmdpi.com For instance, a gradient elution program for analyzing natural polyphenols started with 5% acetonitrile, increasing to 100% over 30 minutes, which demonstrates a typical approach for separating compounds with varying polarities. chemisgroup.us Detection for similar polymethoxyflavones has been effectively carried out at wavelengths around 324 nm. nih.gov The selection of an optimal wavelength is crucial for sensitivity, and DAD provides the flexibility to monitor multiple wavelengths simultaneously, capturing the absorbance maxima of different compounds in a mixture. chemisgroup.us

Table 1: Representative HPLC-DAD Parameters for Analysis of Methoxylated Flavonoids

| Parameter | Typical Condition | Source |

| Column | C18 (e.g., Hypersil-BDS) | jfda-online.comnih.gov |

| Mobile Phase A | Water with 0.1% Formic or Acetic Acid | researchgate.netmdpi.com |

| Mobile Phase B | Acetonitrile or Methanol | researchgate.netmdpi.com |

| Elution Mode | Gradient | chemisgroup.us |

| Detector | Diode Array Detector (DAD) | researchgate.net |

| Detection Wavelength | ~324 nm | nih.gov |

| Column Temperature | 25 °C - 40 °C | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution by using columns with smaller particle sizes (typically under 2 µm). nih.gov This technique has been successfully applied to the analysis of isoflavones and their metabolites. jfda-online.com

A notable study on the closely related isomer, 5,7,3',4'-tetramethoxyflavone, utilized UHPLC to monitor its metabolites in rat urine. nih.govresearchgate.net The methodology employed a Waters BEH C18 column with 1.7 µm particles. jfda-online.com The separation was achieved with a rapid gradient elution of 0.3% aqueous acetic acid and methanol, allowing for the resolution of six related compounds in under two minutes. jfda-online.com This high-throughput capability makes UHPLC particularly valuable for metabolomic studies and the screening of large numbers of samples. chula.ac.th The enhanced resolution and speed of UHPLC are critical for separating complex mixtures of metabolites that may be present in biological samples. nih.govresearchgate.net

Table 2: UHPLC Parameters Used for the Analysis of 5,7,3',4'-Tetramethoxyflavone (Analogue)

| Parameter | Condition | Source |

| System | Vanquish™ Horizon UHPLC | youtube.com |

| Column | Waters BEH C18 (50 mm × 2.1 mm, 1.7 µm) | jfda-online.com |

| Mobile Phase A | 0.3% Acetic Acid in Water | jfda-online.com |

| Mobile Phase B | Methanol | jfda-online.com |

| Flow Rate | 0.8 mL/min | jfda-online.com |

| Column Temperature | 60°C | jfda-online.com |

| Analysis Time | < 2 minutes | jfda-online.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique known for its high sensitivity and resolution in separating volatile compounds. nih.gov However, isoflavones, including this compound, are generally non-volatile. nih.gov Therefore, a critical prerequisite for their analysis by GC is a chemical derivatization step to increase their volatility. jfda-online.comresearchgate.net This process, typically involving silylation to form trimethylsilyl (TMS) ethers, adds complexity and time to the sample preparation workflow. uab.edu

Once derivatized, the compounds can be separated on a capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column. The high temperatures of the GC oven must be carefully managed, as the thermal stability of the isoflavone (B191592) derivatives is a key consideration for accurate analysis. nih.gov Due to the extensive sample preparation required, GC is more commonly applied to the analysis of isoflavones in complex biological matrices like urine or blood, rather than in simpler food or plant samples. nih.govuab.edu

Mass Spectrometry-Based Characterization and Metabolite Profiling

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and the identification of its metabolites. When coupled with a chromatographic separation technique (LC or GC), it provides unparalleled specificity and sensitivity. nih.gov

Electrospray Ionization-Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for analyzing polar and thermally labile molecules like isoflavones, making it perfectly suited for coupling with LC. youtube.com In positive ion mode, ESI typically generates a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is then used to fragment this precursor ion, producing a characteristic pattern of product ions that serves as a structural fingerprint. nih.gov

Studies on polymethoxyflavones reveal distinct fragmentation pathways. Unlike polyhydroxy-flavones which primarily undergo Retro-Diels-Alder (RDA) reactions, polymethoxy-flavones like this compound are expected to fragment through the neutral loss of small molecules such as methane (CH₄), ethene (C₂H₄ from ethylated fragments, though less common), or carbon monoxide (CO), followed by RDA cleavage. researchgate.net The analysis of 5,7,3',4'-tetramethoxyflavone metabolites was successfully monitored using UHPLC-ESI-MS, demonstrating the power of this technique for identifying metabolic products such as hydroxylated and sulfated derivatives in biological fluids. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) further aids in assigning elemental compositions to precursor and fragment ions, significantly increasing confidence in compound identification. researchgate.net

Table 3: Common Fragmentation Pathways for Polymethoxyflavonoids in ESI-MS/MS

| Fragmentation Type | Description | Relevance | Source |

| Neutral Loss | Initial loss of small, stable molecules from the methoxy (B1213986) groups. | Differentiates from polyhydroxy-flavonoids. | researchgate.net |

| Loss of CH₃• (radical) | Loss of a methyl radical. | Common fragmentation for methoxy groups. | nih.gov |

| Loss of CH₄ | Loss of methane. | A key fragmentation pathway for polymethoxy compounds. | researchgate.net |

| Loss of CO | Loss of carbon monoxide. | Common in flavonoid fragmentation. | researchgate.net |

| Retro-Diels-Alder (RDA) | Cleavage of the C-ring. | Provides structural information about the A and B rings. | researchgate.net |

GC-MS for Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the sensitive and specific detection of MS. jfda-online.com For isoflavone analysis, this method provides definitive identification based on both the retention time of the derivatized compound and its unique mass spectrum. nih.govresearchgate.net

Following GC separation of the derivatized this compound, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). EI is a hard ionization technique that produces extensive fragmentation, resulting in a complex but highly reproducible mass spectrum. semanticscholar.org This fragmentation pattern is then compared against spectral libraries, such as the National Institute of Standards and Technology (NIST) and Wiley libraries, for positive identification. core.ac.uk The combination of a unique retention time and a high-quality library match provides a very high degree of confidence in the compound's identity. uab.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures in organic chemistry. For a compound like this compound, both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed to confirm its constitution.

In a typical analysis, ¹H NMR spectroscopy would identify all the hydrogen atoms in the molecule. The isoflavone core has characteristic signals, such as a singlet for the proton at the C-2 position. The protons on the A and B rings would appear as distinct signals in the aromatic region of the spectrum, with their splitting patterns (e.g., doublets, singlets) revealing their relative positions. The four methoxy groups (at positions 5, 7, 3', and 4') would each produce a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR spectroscopy complements this by detecting all carbon atoms. The carbonyl carbon (C-4) of the isoflavone structure would be readily identifiable by its characteristic downfield chemical shift (typically >175 ppm). The signals for the methoxy carbons would appear around 55-60 ppm, while the remaining aromatic and olefinic carbons would populate the region between approximately 90 and 165 ppm.

While specific, experimentally verified ¹H and ¹³C NMR data for this compound are not available to populate a data table, the general chemical shift regions for isoflavones provide a framework for its characterization.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for Isoflavone Skeletons

Below is a generalized representation of expected chemical shift ranges for the carbon atoms in a tetramethoxy-substituted isoflavone, based on known data for similar structures. Note: This is a generalized table and not the experimental data for the specific compound.

| Carbon Atom | Expected Chemical Shift (δ) Range (ppm) |

| C-2 | 150 - 155 |

| C-3 | 122 - 126 |

| C-4 | 174 - 178 |

| C-4a | 115 - 120 |

| C-5 | 160 - 164 |

| C-6 | 95 - 100 |

| C-7 | 162 - 166 |

| C-8 | 90 - 95 |

| C-8a | 156 - 158 |

| C-1' | 123 - 128 |

| C-2' | 110 - 115 |

| C-3' | 148 - 152 |

| C-4' | 148 - 152 |

| C-5' | 111 - 115 |

| C-6' | 118 - 122 |

| OCH₃ | 55 - 62 |

Isotope-Labeling Techniques in Metabolic Studies

Isotope-labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. This methodology involves synthesizing the molecule of interest with one or more of its atoms replaced by a stable (e.g., ¹³C, ²H, ¹⁵N) or radioactive (e.g., ¹⁴C, ³H) isotope. When this labeled compound is introduced in vitro (e.g., to liver microsomes) or in vivo (e.g., administered to a research animal), its journey and transformation into various metabolites can be tracked.

The process for studying the metabolism of an isoflavone like this compound would typically involve:

Synthesis of the Labeled Compound: A deuterated (²H) or ¹³C-labeled version of this compound would be chemically synthesized. The label is often placed on a methoxy group or a stable position on the aromatic rings.

Administration: The labeled compound is administered to a model organism, often rats or mice.

Sample Collection: Biological samples, such as urine, feces, and blood plasma, are collected over a period of time.

Analysis: The samples are analyzed using sensitive analytical techniques, primarily high-performance liquid chromatography coupled with mass spectrometry (LC-MS). The mass spectrometer can distinguish between the unlabeled metabolites and those containing the isotopic label due to the mass difference. This allows for the confident identification of drug-derived metabolites even in a complex biological matrix.

For polymethoxylated flavonoids, common metabolic transformations include O-demethylation (removal of a methyl group from a methoxy ether) and subsequent glucuronidation or sulfation of the newly formed hydroxyl group to facilitate excretion. An isotope-labeling study would definitively show which methoxy groups are preferentially removed and the sequence of these metabolic steps.

Despite the utility of this technique, no specific studies employing isotope-labeling to investigate the metabolism of this compound have been identified in the searched scientific literature. Research in this area has been conducted on its structural isomer, 5,7,3',4'-Tetramethoxyflavone, revealing a complex pattern of demethylation and conjugation. However, due to the different placement of the B-ring, the metabolic fate of the isoflavone cannot be presumed to be identical.

Q & A

Q. How is 5,7,3',4'-Tetramethoxyisoflavone characterized in terms of structural and physicochemical properties?

Methodological Answer: Structural elucidation relies on spectroscopic techniques such as -NMR and -NMR to identify methoxy groups and aromatic protons (e.g., H-2 singlet at δ 7.93 and methoxy signals at δ 3.82–3.95). Melting points (e.g., 160–162°C or 188–189°C, depending on derivatives) and UV/IR spectra (e.g., C=O stretch at 1645–1647 cm) confirm purity and functional groups. Solubility is typically assessed in methanol or chloroform .

Q. What are the primary biological activities associated with this compound?

Methodological Answer: Key activities include anti-inflammatory effects (e.g., carrageenan-induced edema inhibition, comparable to hydroxylated flavonoids) and chondroprotective action via β-catenin signaling. Anti-fungal and anti-malarial properties are also reported. Bioactivity screening involves in vitro assays (e.g., LPS-induced NO production in RAW 264.7 macrophages) and in vivo models (e.g., rodent edema tests) .

Q. What protocols are recommended for isolating this compound from natural sources?

Methodological Answer: Isolation employs solvent extraction (e.g., acetone or ethanol) followed by chromatographic purification (silica gel columns, Sephadex LH-20). TLC and HPLC monitor fraction purity. For example, Millettia griffoniana seeds yield tetramethoxy derivatives via gradient elution with EtOAC/petrol .

Advanced Research Questions

Q. How can structural discrepancies in reported spectral data or melting points for tetramethoxyisoflavones be resolved?

Methodological Answer: Discrepancies (e.g., melting points ranging from 128–193°C for derivatives) require cross-validation using high-purity standards, advanced NMR techniques (e.g., HMBC, NOE), and X-ray crystallography. Reproducibility is ensured by controlling crystallization solvents (e.g., MeOH vs. CHCl-MeOH) and verifying substituent positions .

Q. What experimental models assess the anti-inflammatory activity of this compound?

Methodological Answer: Preclinical models include the carrageenan-induced rat paw edema test, with dose-response curves (e.g., 10–50 mg/kg). In vitro assays measure cytokine inhibition (e.g., IL-6, TNF-α) in LPS-stimulated macrophages. Comparative studies with reference compounds (e.g., indomethacin) validate efficacy .

Q. How is the synthesis of this compound optimized for scalability?

Methodological Answer: Synthesis involves methoxylation of precursor isoflavones using methylating agents (e.g., dimethyl sulfate). Yield optimization includes solvent selection (THF or DCM) and catalyst screening. X-ray crystallography confirms regioselectivity, while column chromatography purifies intermediates .

Q. What methodologies elucidate the metabolic pathways and pharmacokinetics of this compound?

Methodological Answer: Isotope-labeled analogs (e.g., deuterated at 3' or 4' positions) are administered in vivo, with metabolites identified via UPLC-ESI-MS. Pharmacokinetic parameters (C, T, AUC) are derived from rodent studies using HPLC quantification of plasma samples .

Q. What in vitro/in vivo models study the chondroprotective effects of this compound?

Methodological Answer: Chondroprotection is assessed in IL-1β-stimulated chondrocytes, measuring apoptosis markers (e.g., caspase-3) and ER stress pathways (IRE1α). In vivo models include surgically induced osteoarthritis in rats, with histological scoring of cartilage degradation .

Contradictions and Data Validation

- Melting Point Variability : Derivatives like 4'-hydroxy-5,7,2',5'-tetramethoxyisoflavone show discrepancies (e.g., 168–170°C vs. literature 191–193°C). Resolution requires verifying substituent positions via HMBC correlations and using identical crystallization conditions .

- Bioactivity Consistency : Anti-inflammatory efficacy varies with alkylation extent. Fully methylated derivatives (e.g., 7,8,3',4'-tetramethoxyisoflavone) show enhanced activity compared to hydroxylated analogs, emphasizing the need for structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.